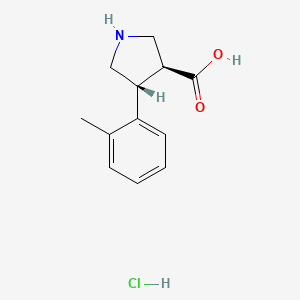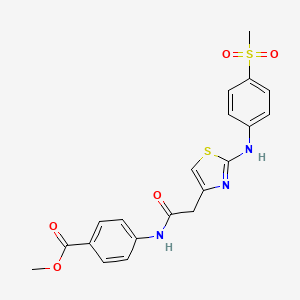
(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound used in scientific research applications. It is a chiral auxiliary that is used in the synthesis of various compounds. The compound has a pyrrolidine ring and a carboxylic acid group that makes it useful in organic synthesis.
Wirkmechanismus
The mechanism of action of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by selectively controlling the stereochemistry of reactions. The pyrrolidine ring and carboxylic acid group of the compound are believed to play a crucial role in this process.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (this compound)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride. However, the compound is considered to be relatively safe and non-toxic. It is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is its ability to selectively control the stereochemistry of reactions. This makes it a useful chiral auxiliary in organic synthesis. The compound is also relatively easy to synthesize and is readily available. However, one of the limitations of (this compound)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is its low overall yield, which can make it expensive to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride. One possible direction is the development of more efficient synthesis methods that can increase the overall yield of the compound. Another direction is the exploration of new scientific research applications for the compound, such as its use in the synthesis of new pharmaceuticals or agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of (this compound)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride and its potential biochemical and physiological effects.
Conclusion
(this compound)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is a chiral auxiliary that is used in various scientific research applications. The compound is synthesized through a series of steps and is relatively safe and non-toxic. Its ability to selectively control the stereochemistry of reactions makes it a useful tool in organic synthesis. However, its low overall yield can make it expensive to use in large-scale experiments. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride involves a series of steps. The first step involves the preparation of (S)-proline, which is then converted to (S)-4-(o-tolyl)pyrrolidine-3-carboxylic acid. This compound is then treated with hydrochloric acid to produce (this compound)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is used in various scientific research applications. It is a chiral auxiliary that is used in the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals. The compound is also used in the synthesis of chiral ligands and catalysts. In addition, (this compound)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is used in the preparation of chiral stationary phases for high-performance liquid chromatography.
Eigenschaften
IUPAC Name |
(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUXHHHBXYABK-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(naphthalen-1-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2899846.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butan-2-ylphenyl)acetamide](/img/structure/B2899848.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899854.png)
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899855.png)
![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2899857.png)
![(Z)-N-butyl-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899858.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2899859.png)
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2899860.png)
![N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B2899861.png)
![7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2899863.png)

